



Application Notes and Protocols for the Purification of Pantoprazole Sodium Sesquihydrate

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Compound of Interest		
Compound Name:	PANTOPRAZOLE SODIUM	
	SESQUIHYDRATE	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of **pantoprazole sodium sesquihydrate**, a widely used proton pump inhibitor. The following protocols are based on established scientific literature and patents, offering guidance on achieving high-purity crystalline forms suitable for pharmaceutical applications.

Introduction to Pantoprazole Sodium Sesquihydrate and Impurity Profiling

Pantoprazole is a substituted benzimidazole that suppresses gastric acid secretion.[1][2] It is commercially available as the sodium sesquihydrate salt. The control of impurities in the final active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy.[3][4] Common impurities can arise from the synthesis process or degradation.[4]

Commonly Encountered Impurities:

 Process-Related Impurities: These include starting materials, intermediates, and by-products from the chemical synthesis.[4][5] For instance, the synthesis of pantoprazole involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4dimethoxypyridine hydrochloride, followed by oxidation.[6]



- Degradation Products: Pantoprazole is susceptible to degradation under certain conditions, such as in acidic environments, under oxidative stress, and upon exposure to light.[7]
- Polymorphic and Pseudopolymorphic Forms: Pantoprazole sodium can exist in different crystalline forms (polymorphs) and as various hydrates (pseudopolymorphs).[8] Ensuring the correct and stable crystalline form, the sesquihydrate, is crucial for consistent drug performance.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques for impurity profiling of pantoprazole.[3]

Purification Techniques: Crystallization

Crystallization is the most common method for purifying **pantoprazole sodium sesquihydrate**. The general principle involves dissolving the crude pantoprazole (as a free base or sodium salt) in a suitable solvent system and then inducing crystallization by cooling, adding an anti-solvent, or a combination of both.

Protocol 1: Anti-Solvent Crystallization of Pantoprazole Sodium Sesquihydrate

This protocol describes the preparation of crystalline Form-I of **pantoprazole sodium sesquihydrate** from pantoprazole free base using a solvent and anti-solvent system.

Methodology:

- Dissolution: Dissolve pantoprazole free base in a suitable solvent such as tetrahydrofuran, acetonitrile, or ethyl acetate containing a stoichiometric amount of aqueous sodium hydroxide solution.
 [9] C1-C4 straight or branched-chain alcohols like methanol, ethanol, isopropanol, or butanol can also be used.
 [9]
- Filtration: Filter the resulting solution to remove any particulate matter.[9]
- Crystallization: Slowly add an anti-solvent to the filtrate with stirring to induce crystallization.
 [9] Suitable anti-solvents include petroleum ether, hexane, n-heptane, cyclohexane, dichloromethane, chloroform, diisopropyl ether, or methyl-tertiary butyl ether.



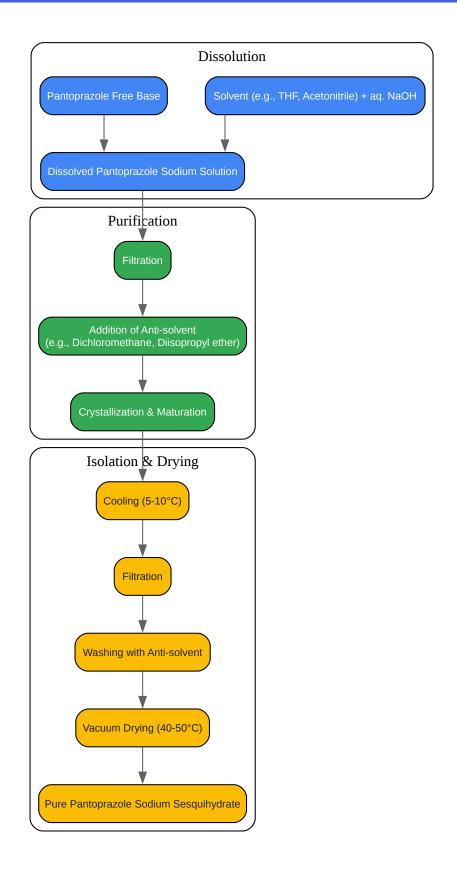




- Maturation: Continue stirring the suspension for a period of 1 to 6 hours to allow for complete crystallization.[9]
- Isolation: Cool the mixture, typically to 5-10°C, and continue stirring for another 2-4 hours.[9] Filter the solid product.
- Washing: Wash the isolated crystals with a small amount of the anti-solvent.[9]
- Drying: Dry the purified pantoprazole sodium sesquihydrate under vacuum at a temperature of 40-50°C to a constant weight.[9]

Experimental Workflow for Anti-Solvent Crystallization





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Caption: Workflow for Anti-Solvent Crystallization of Pantoprazole.



Protocol 2: Seeded Crystallization from a Mixed Solvent System

This method is employed to obtain a single crystal form of **pantoprazole sodium sesquihydrate** starting from the monohydrate form.

Methodology:

- Dissolution: Add pantoprazole sodium monohydrate and a mixed solvent of ethyl acetate and water to a reaction vessel.[10] A typical mass ratio of ethyl acetate to water to pantoprazole sodium monohydrate is 100:(1-5):10.[10] Heat the mixture to dissolve the solid.
- Seeding and Thermal Cycling: Heat the solution to 60-65°C and add seed crystals of pantoprazole sodium sesquihydrate.[10]
- Programmed Cooling and Heating: Subject the mixture to a programmed heating and cooling cycle under stirring to promote crystal growth.[10] For example:
 - Cool to 45-50°C over 0.2-1 hour and hold for 0.2-0.5 hour.
 - Heat back to 60-65°C over 0.2-1 hour and hold for 0.2-0.5 hour.
 - Repeat this cycle as necessary to achieve the desired crystal size and purity.[10]
- Isolation: Separate the precipitated crystals by centrifugation or filtration.[10]
- Drying: Dry the isolated crystals to obtain the pure single crystal form of pantoprazole sodium sesquihydrate.[10]

Protocol 3: Conversion from Solid Pantoprazole Sodium

This protocol outlines a process for preparing **pantoprazole sodium sesquihydrate** from solid pantoprazole sodium (e.g., monohydrate or other solvates).

Methodology:

 Heating: Heat the solid pantoprazole sodium to a temperature of at least 30°C, preferably between 40°C and 60°C.[11]



- Hydration: Add water to the heated solid under agitation to form a mixture.[11]
- Drying under Agitation: Dry the resulting mixture while maintaining agitation and a temperature of at least 30°C.[11]
- Recovery: Recover the final pantoprazole sodium sesquihydrate.[11]

Analytical Methods for Purity Assessment

The purity of the final product should be rigorously assessed. HPLC is the most common technique for this purpose.

HPLC Method for Impurity Profiling

Chromatographic Conditions:



Parameter	Condition 1	Condition 2	
Column	Hypersil ODS (250 x 4.6 mm, 5 μm)[3][7]	Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 μm)[3][5]	
Mobile Phase A	0.01 M phosphate buffer (pH 7.0)[3][7]	0.01 M ammonium acetate with 1 mL/L triethylamine (pH 4.5 with orthophosphoric acid) : Acetonitrile (70:30, v/v)[3][5]	
Mobile Phase B	Acetonitrile[3][7]	0.01 M ammonium acetate with 1 mL/L triethylamine (pH 4.5 with orthophosphoric acid) : Acetonitrile (30:70, v/v)[3][5]	
Gradient	Time-based gradient program[3][7]	Suitable gradient program[3][5]	
Flow Rate	1.0 mL/min[3][7]	1.0 mL/min[3][5]	
Detection	UV at 290 nm[3][7]	UV at 290 nm[3][5]	
Column Temperature	Ambient[3]	30°C[3]	
Injection Volume	20 μL[3]	Not specified	
Diluent	Acetonitrile : 0.1 M Sodium Hydroxide (50:50, v/v)[3]	Not specified	

System Suitability:

Before analysis, the chromatographic system should be evaluated for its suitability. Parameters such as theoretical plates, tailing factor, and reproducibility of injections should be monitored.

Data Presentation of Purity Analysis:



Sample Lot	Purity by HPLC (%)	Impurity A (%)	Impurity B (%)	Impurity C (%)	Total Impurities (%)
PSS-001	99.85	0.05	0.03	0.02	0.15
PSS-002	99.92	0.03	0.01	0.01	0.08
PSS-003	99.78	0.08	0.05	0.04	0.22

Note: The data in this table is illustrative and will vary depending on the specific synthesis and purification process.

Logical Relationship for Purity Assessment



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Caption: Decision-making workflow for purity assessment.

Conclusion

The purification of **pantoprazole sodium sesquihydrate** to meet stringent pharmaceutical standards is achievable through carefully controlled crystallization processes. The selection of appropriate solvents, anti-solvents, and process parameters is critical to obtaining the desired crystalline form with high purity. Robust analytical methods, particularly HPLC, are essential for the verification of purity and the quantification of any process-related or degradation impurities. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the development and manufacturing of **pantoprazole sodium sesquihydrate**.



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